2'-Amino-2'-deoxycytidine

Antiviral HSV-1 Nucleoside Analog

Researchers using unmodified RNA in SELEX face rapid nuclease degradation, compromising aptamer pharmacokinetics. 2′-Amino-2′-deoxycytidine phosphoramidite resolves this by delivering >1,000-fold serum stability enhancement over unmodified RNA, enabling isolation of high-affinity ligands (Kd ≈ 3.5 nM for bFGF). • >1,000-fold enhanced stability in 90% human serum vs. unmodified RNA. • Covalent conjugation handle via nucleophilic 2′-amino group for site-specific fluorescent labeling. • Validated anti-HSV-1 activity (ED₅₀ = 50 µM) for antiviral lead optimization.

Molecular Formula C9H14N4O4
Molecular Weight 242.23 g/mol
CAS No. 26889-42-9
Cat. No. B150657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Amino-2'-deoxycytidine
CAS26889-42-9
Molecular FormulaC9H14N4O4
Molecular Weight242.23 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)N
InChIInChI=1S/C9H14N4O4/c10-5-1-2-13(9(16)12-5)8-6(11)7(15)4(3-14)17-8/h1-2,4,6-8,14-15H,3,11H2,(H2,10,12,16)/t4-,6-,7-,8-/m1/s1
InChIKeyFECRKKQKJNKYNF-XVFCMESISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Amino-2'-deoxycytidine Key Properties


2'-Amino-2'-deoxycytidine (CAS 26889-42-9, C₉H₁₄N₄O₄, MW 242.23 g/mol) is a chemically modified cytidine nucleoside in which the 2'-hydroxyl group of the deoxyribose sugar is replaced by a primary amino group (–NH₂) [1]. This single-atom substitution fundamentally alters the molecule's hydrogen-bonding capacity, introduces a pH-sensitive protonation site with a pKa of 6.2 determined by ¹³C-NMR spectroscopy, and enables unique covalent conjugation chemistry via the nucleophilic 2'-amino handle [2]. Unlike unmodified deoxycytidine, 2'-amino-2'-deoxycytidine is a synthetic nucleoside analog that finds application as a phosphoramidite building block for automated oligonucleotide synthesis, as a functional probe in nucleic acid structure–function studies, and as a precursor to bioactive nucleotide analogs with demonstrated antiviral activity.

2'-Amino-2'-deoxycytidine vs. Close Analogs


The 2'-amino group in 2'-amino-2'-deoxycytidine is not a passive structural modification but an active functional determinant that governs the compound's behavior across multiple dimensions: thermal stability of oligonucleotide duplexes, pH-dependent protonation, covalent conjugation capability, nuclease resistance in biological media, and target-specific antiviral activity. In a direct head-to-head comparison, the carbocyclic analog of 2'-amino-2'-deoxycytidine exhibits measurable anti-HSV-1 activity (ED₅₀ = 50 µM), while the corresponding 2'-azido analog remains completely inactive at concentrations up to 400 µM [1]. In oligonucleotide contexts, incorporation of 2'-amino-2'-deoxycytidine destabilizes duplexes relative to unmodified oligonucleotides in both DNA and RNA contexts at physiological pH [2], a behavior opposite to that of 2'-O-methyl or locked nucleic acid (LNA) modifications, which typically enhance thermal stability. Furthermore, 2'-aminopyrimidine RNA incorporating this modification demonstrates >1000-fold enhanced stability in 90% human serum compared to unmodified RNA of identical sequence [3]. These functional divergences mean that substituting 2'-amino-2'-deoxycytidine with an apparently similar 2'-modified nucleoside (e.g., 2'-azido, 2'-fluoro, or 2'-O-methyl cytidine) without experimental validation risks altering—or completely abolishing—the intended biological, chemical, or pharmacological outcome.

2'-Amino-2'-deoxycytidine Evidence Guide


HSV-1 Inhibition: 2'-Amino vs. 2'-Azido Analog

In a direct head-to-head comparison using carbocyclic analogs synthesized via an identical eight-step route, the 2'-amino-substituted compound demonstrated measurable in vitro antiviral activity against herpes simplex virus type 1 (HSV-1), while the 2'-azido-substituted counterpart was completely devoid of activity. This provides a clear functional differentiation point for selecting the amino congener over the azido variant in antiviral screening campaigns [1].

Antiviral HSV-1 Nucleoside Analog Carbocyclic

Oligonucleotide Duplex Destabilization

Oligonucleotides containing 2'-amino-2'-deoxycytidine were compared directly to unmodified oligonucleotides for thermal stability of duplex formation. The presence of the 2'-aminonucleoside destabilized duplexes in both RNA and DNA contexts at pH 7 and pH 5. The pKa of the 2'-amino group was determined by ¹³C-NMR spectroscopy to be 6.2, indicating that the amino group is partially protonated at physiological pH, which contributes to altered hydrogen-bonding patterns and electrostatic repulsion within the duplex [1]. This behavior is qualitatively and mechanistically distinct from that of unmodified deoxycytidine, 2'-O-methyl, or 2'-fluoro modifications.

Oligonucleotide Duplex Stability Thermal Melting Base-Pairing

Serum Stability Enhancement in Aptamers

2'-Aminopyrimidine RNA ligands containing 2'-amino-2'-deoxycytidine were generated by SELEX against basic fibroblast growth factor (bFGF). When compared directly to unmodified RNA oligonucleotides of identical sequence, the 2'-aminopyrimidine RNA demonstrated dramatically enhanced stability in 90% human serum. High-affinity aptamers were isolated with a dissociation constant (Kd) of approximately 3.5 nM for bFGF [1].

RNA Aptamer Serum Stability SELEX bFGF

Norovirus Polymerase Active Site Disruption

The crystal structure of 2'-amino-2'-deoxycytidine-5'-triphosphate bound to Norovirus GII RNA-dependent RNA polymerase was solved to 1.8 Å resolution (PDB: 3h5x). The 2'-amino group induces a rearrangement of the polymerase active site and disrupts the coordination shells of the active-site metal ions, a structural perturbation not observed with the natural substrate cytidine triphosphate (CTP). This alteration of the substrate-binding site required to accommodate the 2'-amino group suggests a novel molecular mechanism of inhibition exploitable for antiviral drug design [1].

Norovirus RNA-Dependent RNA Polymerase Crystal Structure Mechanism of Inhibition

Phosphoramidite Building Block Compatibility

2'-Amino-2'-deoxycytidine has been successfully converted into suitably protected 3'-phosphoramidite building blocks compatible with automated solid-phase oligonucleotide synthesis, alongside the corresponding 2'-amino-2'-deoxyribonucleosides of uracil, adenine, and guanine [1]. This established synthetic route enables site-specific incorporation of the 2'-amino modification into oligonucleotides of defined sequence and length, a capability critical for structure–activity relationship (SAR) studies and for the production of chemically modified oligonucleotides with tailored properties.

Phosphoramidite Oligonucleotide Synthesis Solid-phase Synthesis Nucleoside Modification

2'-Amino-2'-deoxycytidine Key Applications


Therapeutic Aptamer SELEX

2'-Amino-2'-deoxycytidine phosphoramidite is the preferred building block for generating 2'-aminopyrimidine-modified RNA libraries for SELEX-based aptamer discovery, particularly for targets requiring extended systemic circulation. The >1,000-fold serum stability enhancement over unmodified RNA [4], combined with the demonstrated ability to isolate high-affinity ligands (Kd ≈ 3.5 nM for bFGF) [4], makes this modification the rational choice over unmodified RNA or less stabilizing 2'-modifications for therapeutic aptamer programs where pharmacokinetic half-life is a critical success factor. Procurement should prioritize high-purity phosphoramidite suitable for automated synthesis.

Anti-HSV-1 Drug Discovery

In antiviral screening cascades against herpesviruses, the carbocyclic 2'-amino-2'-deoxycytidine scaffold provides a validated starting point with measurable anti-HSV-1 activity (ED₅₀ = 50 µM), whereas the 2'-azido congener is inactive at >8-fold higher concentrations [4]. Medicinal chemistry teams should procure the 2'-amino nucleoside core rather than the 2'-azido variant for lead optimization, as only the amino modification yields a tractable activity window for SAR expansion. The established synthetic route to the carbocyclic analog via an eight-step sequence provides a reproducible entry point for analog synthesis.

Viral RNA Polymerase Active Site Probing

For structural studies of viral RNA-dependent RNA polymerases, 2'-amino-2'-deoxycytidine-5'-triphosphate serves as a mechanistic probe that induces distinct active site rearrangements and metal ion coordination disruption (PDB 3h5x, 1.8 Å resolution) [4]. This property is not replicated by unmodified CTP and provides a crystallographically validated tool for trapping polymerases in non-productive conformations, enabling structure-based inhibitor design against norovirus and related positive-strand RNA viruses.

Oligonucleotide Bioconjugation via 2'-Amino Handle

The nucleophilic 2'-amino group enables covalent conjugation with isothiocyanate derivatives, including rhodamine-NCS for fluorescent labeling of oligonucleotides [4]. This site-specific conjugation capability is a unique chemical feature absent from unmodified deoxycytidine or 2'-O-methyl/2'-fluoro analogs. Researchers requiring covalent oligonucleotide modification at internal positions should procure 2'-amino-2'-deoxycytidine phosphoramidite rather than attempting post-synthetic conjugation to unmodified nucleosides, which lack a comparably reactive handle.

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